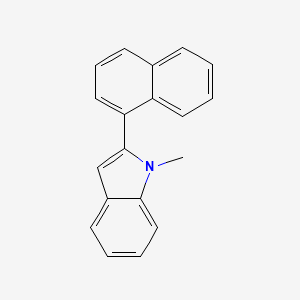

1-Methyl-2-(1-naphthyl)indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and privileged scaffold in the fields of organic and medicinal chemistry. nih.govacs.org Its presence in essential biomolecules, such as the amino acid tryptophan, and key signaling molecules like serotonin (B10506) and melatonin, underscores its fundamental biological relevance. researchgate.net This natural prevalence has inspired chemists to explore indole derivatives extensively, leading to the discovery of a vast array of compounds with significant pharmacological activities.

Indole-containing molecules have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.netbeilstein-journals.org Many approved drugs and clinical candidates incorporate the indole core, highlighting its importance in drug design. nih.govresearchgate.net The indole ring's unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions allow it to bind to a wide range of biological receptors and enzymes with high affinity. researchgate.net Consequently, the synthesis and functionalization of indole derivatives remain a vibrant and highly active area of research, continually yielding new compounds with potential therapeutic applications. acs.orgresearchgate.net

Role of Naphthalene (B1677914) Moiety in Structural Design and Biological Activity

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene rings, is another critical building block in the design of bioactive compounds. nih.govnih.gov Its rigid, planar, and lipophilic nature makes it an ideal scaffold for constructing molecules that can effectively interact with biological targets. The large surface area of the naphthalene system facilitates significant van der Waals and π-stacking interactions within receptor pockets. nih.gov

Similar to indoles, naphthalene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govjst.go.jp Several FDA-approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol, feature a naphthalene core, demonstrating its clinical utility. nih.gov The ability to modify the naphthalene scaffold at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling chemists to optimize its biological activity and pharmacokinetic profile. semanticscholar.org The development of hybrid molecules that combine the naphthalene moiety with other pharmacologically active heterocycles is a common strategy in drug discovery, aiming to create new chemical entities with improved efficacy and reduced toxicity. acs.orgnih.gov

Rationale for Investigating 1-Methyl-2-(1-naphthyl)indole as a Model Compound

The investigation of this compound is predicated on the unique structural and chemical questions that arise from the direct linkage of the 1-methylindole (B147185) and 1-naphthyl systems. This molecule serves as a fundamental model for understanding the interplay between these two important scaffolds.

The direct C2-C1' bond between the indole ring and the naphthalene ring in this compound introduces significant steric hindrance. beilstein-journals.orgscience.gov This steric clash, particularly between the hydrogen at the C8' position of the naphthalene ring and the substituents at the N1 (methyl group) and C3 positions of the indole, can severely restrict rotation around the C-C single bond connecting the two ring systems.

This restricted rotation gives rise to the phenomenon of atropisomerism, where the molecule can exist as stable or separable enantiomers or diastereomers despite not having a traditional chiral center. researchgate.netnih.gov The study of such axially chiral compounds is a significant area of modern stereochemistry. researchgate.net Research on related compounds, such as 1-alkyl-3-(1-naphthoyl)indoles, has shown that the energy barrier to rotation around the naphthalene-carbonyl bond can be significant. nih.gov In the case of this compound, the direct C-C linkage suggests an even higher rotational barrier. Investigating this compound allows for the exploration of:

The magnitude of the rotational energy barrier.

The conformational preferences of the molecule.

The potential for isolating stable atropisomers.

Understanding these stereochemical features is crucial, as the specific three-dimensional arrangement of the indole and naphthalene rings can dramatically influence the molecule's biological activity. nih.gov

The combination of indole and naphthalene moieties has been successfully exploited to create hybrid molecules with potent biological activities. nih.govjst.go.jp For instance, various indole-naphthalene hybrids have been synthesized and evaluated for their antistaphylococcal and anticancer properties. jst.go.jpdovepress.com These studies demonstrate that the fusion of these two pharmacophores can lead to synergistic effects or novel mechanisms of action.

This compound represents one of the simplest, non-fused combinations of these two key scaffolds. It serves as a core structure within the vast chemical space of indole-naphthalene derivatives. By studying this fundamental model, researchers can gain insights into the foundational structure-activity relationships (SAR). Understanding the chemical properties, stability, and conformational behavior of this parent compound is essential for the rational design of more complex and potentially more potent analogues for therapeutic applications. nih.govjst.go.jp It provides a baseline for evaluating the effects of adding further substituents to either the indole or naphthalene rings, thereby guiding the exploration of this rich chemical space for new drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C19H15N |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

1-methyl-2-naphthalen-1-ylindole |

InChI |

InChI=1S/C19H15N/c1-20-18-12-5-3-8-15(18)13-19(20)17-11-6-9-14-7-2-4-10-16(14)17/h2-13H,1H3 |

InChI Key |

ILNQSKXPNWKHRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2 1 Naphthyl Indole and Analogues

Direct Synthesis Strategies for 1-Methyl-2-(1-naphthyl)indole Core Structure

Direct synthesis strategies focus on constructing the substituted indole (B1671886) ring in a limited number of steps, often by forming the key bonds of the heterocyclic ring in a single reaction sequence.

Fischer Indole Synthesis Adaptations and Modifications

The Fischer indole synthesis, a venerable and widely used method for preparing indoles, remains a cornerstone for the synthesis of 2-substituted and 3-substituted indole derivatives. alfa-chemistry.combyjus.comthermofisher.combhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.combyjus.comwikipedia.org For the synthesis of this compound, the required precursors would be N-methyl-N-phenylhydrazine and 1-naphthyl methyl ketone.

The classical Fischer indole synthesis can be carried out as a one-pot reaction, where the intermediate arylhydrazone is not isolated. byjus.comthermofisher.com The reaction is typically heated in the presence of a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid such as zinc chloride or boron trifluoride. alfa-chemistry.comwikipedia.org

Key Features of Fischer Indole Synthesis:

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). alfa-chemistry.comwikipedia.org |

| Reaction Type | Acid-catalyzed cyclization. alfa-chemistry.com |

| Key Intermediate | Arylhydrazone. wikipedia.org |

Modifications to the classical Fischer indole synthesis have been developed to improve yields and expand the substrate scope. For instance, the use of microwave irradiation has been shown to accelerate the reaction, leading to rapid and efficient synthesis of 2-aryl indoles with high yields. researchgate.net

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands the reaction's scope. wikipedia.org

Transition Metal-Catalyzed Indole Annulation and Functionalization Reactions

Transition metal catalysis offers powerful and versatile methods for the synthesis of indoles, including this compound. These reactions often proceed with high regioselectivity and functional group tolerance.

Palladium-catalyzed reactions are particularly prominent in indole synthesis. One approach involves the C-2 arylation of an existing N-methylindole scaffold. tezu.ernet.inacs.org For example, the direct arylation of N-methylindole with a 1-naphthyl halide or a related naphthylating agent can be achieved using a palladium catalyst. tezu.ernet.innih.gov These reactions often require a ligand to facilitate the catalytic cycle and a base. tezu.ernet.in In some cases, C-2 arylation can be achieved without a ligand, using a heterogeneous palladium on carbon (Pd/C) catalyst. tezu.ernet.in

Another palladium-catalyzed strategy is the annulation of anilines with alkynes. For instance, anilines can react with internal alkynes bearing an electron-withdrawing group in a one-pot manner to yield indoles through a double C-H activation process, with oxygen serving as the oxidant. mdpi.com

Bimetallic catalysis, combining a nickel or manganese catalyst with a palladium catalyst, has been employed for the synthesis of 2-arylindoles from alcohols and anilines. thieme-connect.com In this approach, the first metal catalyzes the oxidation of a secondary alcohol to a ketone, which then forms an imine with an aniline. The subsequent palladium-catalyzed oxidative cyclization of the imine via C-H activation yields the 2-arylindole. thieme-connect.com

Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis:

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)₂ / Ligand | N-methylindole, 1-Naphthyl halide | This compound | nih.gov |

| Pd/C | N-methylindole, 1-Naphthyl iodide | This compound | tezu.ernet.in |

| Ni or Mn catalyst / Pd catalyst | Alcohol, Aniline | 2-Arylindole | thieme-connect.com |

| Pd catalyst | 2-Alkynylanilines, Aryl boronic acids | 2,3-Disubstituted indoles | mdpi.com |

N-Alkylation and C-2 Arylation Routes to Indole Scaffolds

A stepwise approach to synthesizing this compound involves the sequential N-alkylation and C-2 arylation of the indole core, or vice versa.

One common route starts with the C-2 arylation of an N-unsubstituted indole, followed by N-alkylation. The C-2 arylation of indole can be challenging due to the preferential reactivity of the C-3 position in electrophilic substitutions. researchgate.net However, transition metal-catalyzed cross-coupling reactions provide effective methods for introducing an aryl group at the C-2 position. researchgate.net Once 2-(1-naphthyl)indole is synthesized, the N-methylation can be carried out using a suitable methylating agent, such as methyl iodide, in the presence of a base. bhu.ac.in

Alternatively, one can start with N-methylindole and introduce the naphthyl group at the C-2 position. acs.org Direct C-2 arylation of N-methylindoles with aryl halides can be achieved using palladium catalysis. tezu.ernet.inacs.org These reactions often show high regioselectivity for the C-2 position. acs.org

Precursor Synthesis and Indole Ring Formation

This section explores synthetic strategies where key precursors are first synthesized and then cyclized to form the desired indole ring.

Reactions Involving Naphthyl-Containing Azirines and Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, can serve as precursors for the synthesis of indoles through ring-opening reactions. nih.gov The ring-opening of an activated aziridine (B145994) with an indole nucleophile can lead to the formation of tryptamine (B22526) derivatives. nih.gov For the synthesis of a 2-naphthyl-substituted indole, a naphthyl-containing aziridine could potentially be employed.

Lewis acids are often used to promote the ring-opening of aziridines. researchgate.netscispace.com The reaction of an indole with an aziridine bearing an electron-withdrawing group on the nitrogen atom can proceed with high regioselectivity. researchgate.net For example, the reaction of 1-methylindole (B147185) with a naphthyl-substituted aziridine in the presence of a Lewis acid like BF₃ could potentially lead to the formation of a precursor that can be further transformed into this compound. nih.gov

Recent research has shown that the reaction of a bulky naphthyl-substituted aziridine can lead to the corresponding ring-opened product in high yield. acs.org Furthermore, palladium-catalyzed reactions of vinyl aziridines with indoles have been developed to synthesize biologically active indole derivatives. nih.gov

Utility of (1-Naphthyl)ethylimino Methyl Naphthalene (B1677914) Precursors

Imines are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including indoles. mdpi.com The synthesis of 2-substituted indoles can be achieved through the cyclization of imines derived from anilines and terminal acetylenes. mdpi.com

A plausible route to this compound could involve the synthesis of an imine precursor derived from N-methylaniline and a 1-naphthyl-containing carbonyl compound. This imine could then undergo a palladium(II)-catalyzed cyclization via C-H activation to form the indole ring. mdpi.com

Research has demonstrated the synthesis of 2-arylindoles from alcohols and anilines, where an imine is formed in situ. thieme-connect.com This imine intermediate then undergoes a palladium-catalyzed oxidative cyclization to yield the final indole product. thieme-connect.com This strategy avoids the isolation of the intermediate imine.

Regioselective Functionalization of this compound

The regioselective functionalization of the this compound scaffold is a critical aspect of its chemical exploration, enabling the introduction of various substituents at specific positions to modulate its properties. The inherent electronic characteristics of the indole and naphthalene ring systems dictate the preferred sites of reaction.

C-H Activation and Direct Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indoles. chim.it For 2-arylindoles, such as this compound, transition-metal-catalyzed C-H activation provides a means to introduce new functional groups without the need for pre-functionalized starting materials. nsf.gov

Rhodium(III)-catalyzed C-H amidation of 2-aryl-1H-indoles with dioxazolones has been reported to yield indolo[1,2-c]quinazolines through a direct C-H amidation and intramolecular cyclization sequence. nsf.gov While this example involves an N-H indole, similar principles can be applied to N-methylated analogues. The reaction typically proceeds at the ortho-position of the 2-aryl group. In the case of this compound, this would correspond to the C8' position of the naphthyl ring.

Palladium-catalyzed C-H activation is another prevalent method. For instance, the direct arylation of indoles at the C-2 and C-3 positions can be achieved with high regioselectivity. beilstein-journals.org Given that the C-2 position of this compound is already substituted, functionalization would likely be directed to other positions. The use of specific directing groups can steer the reaction to less conventional positions, such as C-4 or C-7 of the indole ring. nih.govacs.org

The table below summarizes representative C-H activation reactions on 2-arylindoles, which serve as a model for the potential functionalization of this compound.

| Catalyst System | Reactant | Functionalization | Position | Yield |

| [Rh(Cp*Cl)₂]₂ | Dioxazolone | Amidation/Cyclization | Ortho of 2-aryl | High |

| Pd(OAc)₂ | Aryl Halide | Arylation | C-3 of indole | Good |

| Pd(OAc)₂/Ligand | Alkene | Alkenylation | C-4 or C-7 of indole | Moderate to Good |

| Ru(II) complex | Alkyne | Annulation | Ortho of 2-aryl | Good to Excellent |

Electrophilic Aromatic Substitution Patterns on the Naphthyl and Indole Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in The preferred site for electrophilic attack on the indole ring is the C-3 position, as the resulting cationic intermediate (arenium ion) is stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inic.ac.uk In this compound, the C-2 position is blocked, and the nitrogen is methylated, which further enhances the electron-donating character and directs substitution to C-3.

The naphthalene ring is also susceptible to electrophilic attack. The reactivity and regioselectivity are influenced by the electronic nature of the substituent already present. In 2-(1-naphthyl)indole, the indole moiety acts as an activating group. Electrophilic substitution on the naphthalene ring of 1-naphthyl derivatives typically occurs at the C4' and C5' positions.

A competition exists between the C-3 position of the indole and the activated positions of the naphthyl ring. Generally, the C-3 position of the indole is significantly more nucleophilic and thus more reactive towards most electrophiles than the naphthalene ring. nih.gov Therefore, electrophilic substitution is expected to occur predominantly at the C-3 position of the this compound core. If the C-3 position were to be blocked, substitution would then likely proceed on the naphthyl ring or, under harsher conditions, at less reactive positions of the indole ring. bhu.ac.in

Common electrophilic substitution reactions and the expected major product for this compound are outlined below.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 1-Methyl-3-nitro-2-(1-naphthyl)indole |

| Halogenation | Br₂ in CCl₄ | 1-Methyl-3-bromo-2-(1-naphthyl)indole |

| Sulfonation | SO₃/Pyridine | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 1-Methyl-3-acyl-2-(1-naphthyl)indole |

Oxidative Umpolung Strategies for Indole Derivatives

Umpolung, or polarity reversal, is a synthetic strategy that inverts the normal reactivity of a functional group. dhwu.ac.in The indole nucleus, particularly the C-3 position, is inherently nucleophilic. Oxidative umpolung strategies aim to reverse this polarity, rendering the C-3 position electrophilic and enabling reactions with nucleophiles. nih.govacs.orgresearchgate.net

This transformation is often achieved by treating the indole derivative with an electrophilic halogen source, such as N-iodosuccinimide (NIS), in the presence of an oxidant. acs.org For an N-methylindole like this compound, the reaction would not proceed via an N-I intermediate, which is a common pathway for N-H indoles. acs.orgresearchgate.net However, direct oxidation can generate an indoleninium ion intermediate, which can then be attacked by nucleophiles at the C-3 position. Gold-catalyzed nitrene transfer from ortho-azidoarylalkynes represents another method to generate an electrophilic indole equivalent at the C-3 position. nih.gov

These strategies open up avenues for the synthesis of 3-substituted indole derivatives that are not accessible through classical electrophilic substitution.

| Strategy | Reagents/Catalyst | Intermediate | Reacts with |

| Hypoiodite-catalyzed oxidation | Quaternary ammonium (B1175870) hypoiodite | N-Iodoindole (for N-H indoles) | Intramolecular nucleophiles |

| Gold-catalyzed nitrene transfer | Au(I) catalyst, azidoarylalkyne | α-Imino gold carbene | Various nucleophiles |

| Direct Oxidation | Phenyliodine(III) diacetate (PIDA) | Indoleninium ion | Nucleophiles (e.g., water) |

Sulfonylation Reactions at C-2 and C-3 Positions

Sulfonylation of indoles is a key transformation for introducing the synthetically versatile sulfonyl group. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole ring. Direct sulfonylation of unsubstituted indole with a pyridine-sulfur trioxide complex occurs at the C-3 position. bhu.ac.in

For this compound, the C-2 position is occupied by the naphthyl group, precluding direct sulfonylation at this site. Therefore, sulfonylation is expected to occur at the C-3 position, the most nucleophilic center. bhu.ac.in

Recent methods have been developed for the direct 2-sulfonylation of indoles using sodium sulfinates, often catalyzed by iodine or its salts in the presence of an oxidant. mdpi.com These methods are typically effective when the C-3 position is already substituted, directing the reaction to C-2. As this compound has a substituent at C-2, these specific conditions for 2-sulfonylation are not directly applicable for further functionalization at that position. However, a visible-light-induced 1,3-sulfonyl migration from an N-tosyl indole has been reported, which could be a potential, albeit indirect, route to a 3-sulfonylated indole derivative. acs.org

The reaction of this compound with a sulfonylating agent would almost certainly yield the 3-sulfonylated product.

| Sulfonylation Method | Reagent | Position on this compound |

| Classical Sulfonation | Pyridine-SO₃ complex | C-3 |

| Radical Sulfonylation | Arylsulfonyl chloride, radical initiator | C-3 |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Introduction of Peripheral Substituents for Modulating Electronic and Steric Properties

The systematic introduction of substituents onto the this compound core is essential for conducting Structure-Activity Relationship (SAR) studies. By modifying the electronic and steric properties of the molecule, researchers can probe its interactions with biological targets and optimize its activity. researchgate.netsci-hub.se

Substituents can be introduced on both the indole and the naphthyl rings using the synthetic methodologies described previously (C-H activation, electrophilic substitution).

Modulating Electronic Properties:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be introduced to increase the electron density of the aromatic systems. This generally enhances the nucleophilicity of the rings and can influence binding through hydrogen bonding or dipole interactions.

Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo (e.g., -Cl, -F) decrease the electron density. This can alter the molecule's pKa, susceptibility to oxidation, and electrostatic interactions with a target. unina.it

Modulating Steric Properties:

Bulky substituents , such as a tert-butyl group or an additional aryl ring, can be introduced to probe the spatial constraints of a binding pocket.

Alkyl chains of varying lengths can be appended, for example at the C-3 position or on the naphthyl ring, to explore hydrophobic interactions. unina.it

The following table provides examples of derivatization strategies and their potential impact on the properties of this compound for SAR studies.

| Position of Substitution | Substituent | Potential Impact | Relevant Synthetic Method |

| Indole C-3 | -NO₂ | EWG, alters electrostatics | Electrophilic Nitration |

| Indole C-3 | -C(O)R | EWG, potential H-bond acceptor | Friedel-Crafts Acylation |

| Indole C-5/C-6 | -Cl, -F | EWG, alters lipophilicity | Halogenation of a pre-functionalized indole precursor |

| Indole C-5/C-6 | -OCH₃ | EDG, potential H-bond acceptor | Synthesis from a methoxy-substituted aniline |

| Naphthyl C-4' | -Br | EWG, provides handle for further coupling | Electrophilic Bromination (if C-3 indole is blocked) |

| Naphthyl C-8' | -NHR | EDG, potential H-bond donor | C-H Amination |

Synthetic Routes to Indole-Naphthyl Conjugates and Hybrids

The construction of indole-naphthyl conjugates and hybrids can be achieved through several strategic approaches that form either the indole core with a pre-attached naphthyl substituent or couple the two moieties after their individual synthesis.

Fisher Indole Synthesis

A foundational method for creating the indole nucleus is the Fisher indole synthesis. A metal-free approach mediated by polyphosphoric acid (PPA) facilitates a tandem hydroamination-cyclization reaction between arylhydrazines and alkynes. mdpi.com For instance, the reaction of (2-naphthyl)acetylene with p-tolyl hydrazine (B178648) hydrochloride produces 5-methyl-2-(naphthalen-2-yl)-1H-indole in good yield. mdpi.com This method highlights a direct route to 2-arylindoles, where the naphthalene group is incorporated from the start. mdpi.com

Table 1: Examples of Indole-Naphthyl Conjugates via Fisher Indole Synthesis mdpi.com

| Product | Arylhydrazine Reactant | Alkyne Reactant | Yield |

|---|---|---|---|

| 2-(2-Naphthyl)-1H-indole | Phenylhydrazine (B124118) | (2-Naphthyl)acetylene | 81% |

Acylation and Alkylation Reactions

A versatile and widely used strategy for synthesizing indole-naphthyl hybrids, particularly 3-aroylindoles, involves the Friedel-Crafts acylation of an indole core. nih.gov In one common protocol, indole or a substituted indole is reacted with a Grignard reagent, such as methylmagnesium bromide, to form an ambident anion. nih.gov This intermediate subsequently reacts with a naphthoyl chloride to yield the 3-naphthoylindole. nih.gov The final step to obtain N-substituted analogues involves alkylation at the indole nitrogen, typically using an alkyl halide in the presence of a base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). nih.govorgsyn.org This sequence allows for the synthesis of a wide range of 1-alkyl-3-(1-naphthoyl)indoles. nih.gov A classic method for the N-methylation of indole specifically involves using sodium amide in liquid ammonia (B1221849) followed by the addition of methyl iodide. orgsyn.org

Alternatively, direct acylation of an N-alkylindole with a naphthoyl chloride can be employed. nih.gov This route was used to prepare various 3-(4-halo-1-naphthoyl)indoles and 3-(8-halo-1-naphthoyl)indoles. nih.gov

Table 2: Synthesis of 1-Alkyl-3-(1-naphthoyl)indole Analogues nih.gov

| Compound Name (JWH-) | Synthetic Route | R (Alkyl Group) | R' (Indole C2-substituent) | Naphthoyl Substituent |

|---|---|---|---|---|

| JWH-398 | Alkylation of 3-acylindole | C₅H₁₁ | H | 4-Chloro |

| JWH-397 | Alkylation of 3-acylindole | C₅H₁₁ | CH₃ | 4-Chloro |

| JWH-400 | Direct acylation & Alkylation | C₃H₇ | H | 4-Chloro |

| JWH-387 | Both routes | C₅H₁₁ | H | 4-Bromo |

Modern Cascade and Cycloaddition Reactions

More contemporary methods focus on efficiency and atom economy through cascade reactions. A notable example is the N-iodosuccinimide (NIS)-mediated cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines, which produces various indoles under mild, catalyst-free conditions. researchgate.net This protocol has been successfully applied to the rapid synthesis of N-Ts-2-(1-naphthyl)indole in excellent yield. researchgate.net

Another innovative approach involves the cycloaddition of C-nitrosoaromatics with conjugated alkynones. scirp.org This uncatalyzed method provides a direct and highly regioselective route to 3-aroylindoles, including the bioactive molecule 1-butyl-3-(1-naphthoyl)indole (B1673181) (JWH-073). scirp.org The reaction proceeds with a favorable 1:1 stoichiometric ratio between the coupling partners. scirp.org

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral indole-naphthyl analogues is crucial, as chirality often dictates biological activity. Significant progress has been made in creating axially chiral compounds, where stereoisomerism arises from restricted rotation around a single bond.

Catalytic Asymmetric Synthesis of Axially Chiral Allenes

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of axially chiral allenes. acs.org One such method involves the reaction of indole imine methides, generated in situ from racemic indole-substituted propargylic alcohols, with nucleophiles like 1-naphthol. acs.org This enantioconvergent synthesis provides access to enantioenriched tetrasubstituted allenes with high yields and excellent enantioselectivities. acs.org For example, the reaction between an α-indolyl-α-trifluoromethyl propargyl alcohol and 1-naphthol, catalyzed by a specific CPA, yields the corresponding chiral allene (B1206475) in up to 98% yield and with an enantiomeric ratio greater than 99:1. acs.org

Table 3: Enantioselective Synthesis of Chiral Allenes Using Chiral Phosphoric Acid (CPA) Catalysis acs.org

| Electrophile | Nucleophile | Catalyst | Yield | Enantioselectivity (er) |

|---|---|---|---|---|

| Racemic indole-substituted propargylic alcohol | 1-Naphthol | CPA 8 | High | High |

Organocatalytic Synthesis of Axially Chiral Naphthyl-C2-Indoles

Organocatalysis has also been employed to construct axially chiral Naphthyl-C2-indoles. An asymmetric annulation of ortho-alkynylanilines represents a key strategy in this area, highlighting the utility of organocatalysts in forging complex chiral architectures. rsc.org

Asymmetric Ring-Opening Reactions

Another advanced stereoselective strategy is the kinetic resolution of racemic spiroepoxide oxindoles through catalytic asymmetric ring-opening. rsc.org In a method developed by Sun, Hong, and Wang, a chiral phosphoric acid catalyzes the ring-opening of a spiroepoxide with nucleophiles such as naphthols. rsc.org This process resolves the racemic starting material, affording one enantiomer of the product in high enantiomeric excess (up to 99% ee). rsc.org This highlights a powerful method for accessing enantioenriched spirocyclic oxindole (B195798) derivatives containing a naphthyl moiety. rsc.org

Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methyl-2-(1-naphthyl)indole. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of the atoms.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the N-methyl group, the indole (B1671886) ring protons, and the naphthyl ring protons. The N-methyl protons are expected to appear as a sharp singlet, likely in the range of 3.7-3.8 ppm, based on data for 1-methylindole (B147185). researchgate.net The protons of the indole ring will show characteristic shifts and coupling patterns. For instance, the H3 proton is anticipated to be a singlet in the aromatic region, while the protons of the benzo-fused ring (H4-H7) will appear as a set of multiplets. researchgate.net The seven protons of the 1-naphthyl group will resonate in the downfield aromatic region, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. vaia.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The N-methyl carbon is predicted to have a chemical shift around 32-33 ppm. researchgate.net The indole ring carbons will display signals characteristic of their electronic environment; for example, C2, being attached to the bulky naphthyl group and adjacent to the nitrogen, will be significantly shifted. The carbon atoms of the naphthalene (B1677914) moiety will show a set of signals in the aromatic region, with their precise shifts influenced by the point of attachment to the indole ring. datapdf.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.75 (s) | ~32.7 |

| Indole H3 | ~6.5-6.7 (s) | ~101 |

| Indole H4-H7 | ~7.1-7.7 (m) | ~109-137 |

| Naphthyl H2'-H8' | ~7.4-8.2 (m) | ~124-134 |

| Indole C2 | - | ~138-142 |

| Indole C3a, C7a | - | ~128-137 |

| Naphthyl C1' | - | ~130-133 |

| Naphthyl C4a', C8a' | - | ~132-135 |

Note: These are predicted values based on data from 1-methylindole and substituted naphthalenes. Actual experimental values may vary. researchgate.netdatapdf.com

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the benzene (B151609) ring of the indole moiety (H4, H5, H6, H7) and within the naphthalene ring system, helping to trace the spin systems. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-methyl protons to C2 and C7a of the indole ring, and correlations between the indole and naphthalene rings, for example, from the naphthyl H2' proton to the indole C2 carbon, confirming the point of attachment. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOE would be expected between the N-methyl protons and the H8' proton of the naphthyl ring, which would indicate a specific rotational conformation of the naphthyl group relative to the indole plane. rsc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

The chemical formula for this compound is C₁₉H₁₅N. High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₉H₁₅N]⁺ | 257.1204 |

| [C₁₉H₁₆N]⁺ ([M+H]⁺) | 258.1283 |

Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation pathways of 2-arylindoles often involve cleavages that lead to stable fragments. scirp.org Predicted key fragmentation steps include:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 242, corresponding to the [M-15]⁺ ion.

Formation of a naphthyl cation: A fragment corresponding to the naphthyl cation (C₁₀H₇⁺) at m/z 127 is highly probable.

Formation of a methylindole-containing fragment: Cleavage of the bond between the indole and naphthyl rings could lead to a fragment corresponding to the 1-methylindole cation.

Rearrangements and further fragmentation: More complex fragmentation patterns involving rearrangements of the fused ring system could also be observed, providing further structural confirmation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and the conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of the aromatic rings and the methyl group.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching (indole and naphthalene) |

| 2950-2850 | Aliphatic C-H stretching (N-CH₃) |

| 1600-1450 | Aromatic C=C stretching (indole and naphthalene) |

| ~1370 | C-H bending (N-CH₃) |

| 800-700 | C-H out-of-plane bending (aromatic) |

Note: These are general ranges and the exact positions will be influenced by the specific substitution pattern. researchgate.netdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show complex absorption bands arising from the π → π* electronic transitions within the extended conjugated system formed by the indole and naphthalene chromophores. The spectrum of 1-methylindole shows characteristic absorptions, and the attachment of the naphthyl group at the 2-position is expected to cause a bathochromic (red) shift of these bands due to the extension of the π-system. dergipark.org.tracs.org The spectrum will likely exhibit multiple maxima, reflecting the different electronic transitions within the molecule. msu.edu

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray crystallographic structure for the specific compound this compound has not been reported in publicly accessible scientific literature or crystallographic databases.

While X-ray crystallography remains a principal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions, no such study has been published for this compound.

For structurally related compounds, X-ray diffraction studies have been crucial in elucidating their molecular geometries. For instance, studies on other substituted indole derivatives have revealed key structural features, such as the planarity of the indole ring system and the dihedral angles between the indole core and its various substituents. This type of data is fundamental for understanding structure-activity relationships and for the rational design of new derivatives.

However, without a specific crystallographic study on this compound, detailed information on its crystal packing, unit cell parameters, and the precise spatial orientation of the naphthyl group relative to the indole ring remains undetermined. Future crystallographic analysis of this compound would be invaluable for providing a complete structural characterization.

Computational and Theoretical Chemistry Studies of 1 Methyl 2 1 Naphthyl Indole

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic characteristics of molecules. rsdjournal.orgajrcps.com DFT methods are widely used to accurately model molecular systems, providing reliable data on parameters such as bond lengths, bond angles, and electronic distribution. ajrcps.commdpi.com These calculations are crucial for understanding the intrinsic properties of a molecule in the absence of environmental effects. ajol.info

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, like 1-Methyl-2-(1-naphthyl)indole, this involves exploring different conformations to identify the global energy minimum.

The key conformational feature of this compound is the rotation around the single bond connecting the indole (B1671886) ring at the C2 position to the naphthalene (B1677914) ring. DFT calculations can determine the preferred dihedral angle between these two aromatic systems. Studies on structurally similar bi-aryl systems, such as 1-(arylsulfonyl)indoles, show that the molecules often adopt a "V-shape," with distinct dihedral angles between the ring systems. mdpi.com For a related compound, 2-chloro-5-(1-naphthyl)-1-methyl-1H-indole, X-ray crystallography revealed a dihedral angle of 60.0° between the indole and naphthalene π-faces. semanticscholar.org DFT calculations for this compound would similarly identify the most stable rotational conformer by minimizing the steric hindrance and maximizing stabilizing interactions between the indole and naphthyl moieties. The process involves starting with an initial geometry and iteratively adjusting atomic positions until the forces on the atoms are negligible, thus locating an energy minimum. acs.org

| Parameter | Description | Typical Computational Method | Relevance to this compound |

|---|---|---|---|

| Geometry Optimization | Process of finding the lowest energy arrangement of atoms in a molecule. | DFT (e.g., B3LYP/6-31G(d,p)) | Determines the most stable 3D structure, including the crucial dihedral angle between the indole and naphthyl rings. mdpi.com |

| Conformational Energy | The potential energy associated with a specific conformer. | Single-point energy calculations on optimized geometries. | Allows for the comparison of the stability of different rotational isomers. tripod.com |

| Rotational Barrier | The energy required to rotate from one stable conformer to another. | IRC (Intrinsic Reaction Coordinate) or relaxed potential energy surface scans. | Indicates the flexibility of the molecule around the indole-naphthalene bond. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajol.info

For this compound, FMO analysis performed using DFT calculations would likely show the HOMO localized primarily on the electron-rich indole ring system, which is a known electron donor. mdpi.com Conversely, the LUMO is expected to be distributed across the naphthalene ring system, which can act as an electron acceptor. researchgate.net A small HOMO-LUMO gap would suggest higher reactivity and the possibility of significant charge transfer interactions within the molecule. ajrcps.comajol.info

| Orbital/Parameter | Description | Predicted Properties for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. youtube.com | Localized primarily on the indole ring system, indicating this part of the molecule is the main site of nucleophilic character. mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. youtube.com | Expected to be distributed across the naphthalene ring system, the primary site for electrophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. ajol.info | A smaller gap suggests higher reactivity, lower kinetic stability, and ease of electronic excitation. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. ajol.inforesearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would visualize the electron density across the molecule's van der Waals surface. wolfram.com The region around the indole nitrogen's lone pair is expected to show a negative potential (red), although this is somewhat sterically shielded by the methyl group and the adjacent naphthyl group. The hydrogen atoms on the aromatic rings would exhibit positive potential (blue). Such maps provide a guide to intermolecular interactions, such as hydrogen bonding and stacking interactions, which are critical for ligand-receptor binding. ajol.info

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules and their interactions with their environment, such as a biological receptor. nih.gov

Building upon the geometry optimization from quantum calculations, a more extensive conformational analysis can be performed. This involves mapping the potential energy surface as a function of the rotation around the indole-naphthalene bond. Such an analysis reveals the energy barriers between different stable conformers and the pathways for their interconversion. mdpi.com In studies of related aminoalkylindoles like WIN-55,212-2, conformational analyses have identified multiple low-energy conformers based on the orientation of the naphthyl group, which can exist in different minimum energy positions. tripod.com These different conformations can have significant implications for how the ligand fits into a receptor binding pocket. Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's movement over time at a given temperature, providing a dynamic view of its flexibility and preferred shapes in solution. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. pensoft.net For cannabimimetic indoles, docking studies are often performed with the cannabinoid receptors CB1 and CB2 to understand the structural basis of their activity. nih.gov

For this compound, docking simulations would place the molecule into the binding site of the CB1 or CB2 receptor. Research on related 3-(1-naphthoyl)indoles and 3-indolyl-1-naphthylmethanes suggests that a primary mode of binding involves aromatic stacking interactions. nih.gov The indole and naphthalene rings of the ligand are hypothesized to interact with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) within the transmembrane helices of the receptor. nih.govscispace.com For example, docking studies of WIN55212-2 predicted interactions with a phenylalanine residue in the CB2 receptor. mdpi.com Molecular dynamics simulations of the docked complex can then be used to assess the stability of the binding pose and refine the interaction modes over time. pensoft.netscielo.br These simulations provide insights into how the ligand might induce conformational changes in the receptor, which is the first step in signal transduction. nih.gov

| Interaction Type | Description | Predicted Role in Binding of this compound |

|---|---|---|

| Aromatic Stacking (π-π) | A noncovalent interaction between aromatic rings. | Considered a primary driving force for binding to cannabinoid receptors, involving the indole and naphthalene rings interacting with aromatic residues in the receptor pocket. nih.govscispace.com |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | The entire molecule is largely lipophilic and would engage in extensive hydrophobic interactions within the transmembrane binding site. mdpi.com |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall binding affinity by ensuring a snug fit of the ligand into the receptor's binding cavity. scielo.br |

In Silico Screening for Target Identification

In silico screening represents a pivotal first step in modern drug discovery, enabling the rapid and cost-effective identification of potential biological targets for a given ligand. This process involves high-throughput docking of the compound against a vast library of protein structures to predict binding affinities and identify potential protein-ligand interactions.

While specific in silico screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on similar molecular scaffolds. The general approach involves:

Ligand and Target Preparation: The three-dimensional structure of this compound is generated and optimized for energy. A large collection of druggable active sites from protein structures, often sourced from the Protein Data Bank (PDB), is prepared for docking.

High-Throughput Docking: The ligand is computationally docked into each prepared active site. Scoring functions are used to estimate the binding affinity for each protein-ligand complex.

Prioritization of Targets: Targets are ranked based on their docking scores. Further analysis, such as computing the enrichment of individual protein entries among the top-scoring targets, helps to prioritize a smaller, more manageable set of putative targets for experimental validation. u-strasbg.fr

For instance, a study on a library of 1,3,5-triazepan-2,6-diones utilized high-throughput docking against 2150 active sites to identify secreted phospholipase A2 (sPLA2) as a primary target, which was subsequently confirmed experimentally. u-strasbg.fr Similarly, related indole derivatives have been investigated through computational approaches. Docking studies on N-(indol-3-ylglyoxyl)benzylamides were performed using a homology-built model of the α1 benzodiazepine (B76468) receptor (BzR) to understand their anxioselective effects. mdpi.com Furthermore, molecular docking of certain indole derivatives has revealed interactions with the colchicine (B1669291) binding site of tubulin, identifying them as potential anti-cancer agents. nih.gov

Given the structural features of this compound, particularly the indole nucleus and the bulky naphthyl group, in silico screening could explore a range of potential targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. The results of such a screen would provide a valuable roadmap for subsequent experimental validation to uncover the compound's pharmacological profile.

Prediction of Reactivity and Selectivity through Computational Methods

Computational chemistry offers profound insights into chemical reactivity and the selectivity of reactions. researchgate.net Methods like Density Functional Theory (DFT) are employed to model reaction pathways, calculate transition state energies, and predict the outcomes of chemical transformations. acs.org These theoretical approaches can be faster than experimental investigation and provide a level of detail that is often inaccessible through empirical means alone. researchgate.net

For this compound, computational methods can be applied to predict its behavior in various chemical reactions. Indole is an electron-rich heteroaromatic system known for its nucleophilicity, typically at the C3 position. nih.gov However, substitution at the C2 position, as in the target molecule, influences its reactivity profile.

Computational studies could be used to explore several aspects of the reactivity of this compound:

Electrophilic Aromatic Substitution: DFT calculations can model the reaction coordinates for the substitution of electrophiles at various positions on the indole and naphthyl rings. This would predict the most likely sites of reaction and the relative activation energies, thus determining regioselectivity.

Catalytic Reactions: In asymmetric catalysis, computational models can elucidate the mechanism and origin of enantioselectivity. For instance, in the Friedel-Crafts reaction of indoles, chiral catalysts are used to achieve high enantiomeric excess. nih.gov Computational modeling of the transition states involving this compound and a chiral catalyst could predict the stereochemical outcome and guide the selection of the optimal catalyst. Studies on proline-catalyzed Mannich reactions have successfully used computational analysis to design catalysts selective for the anti-configuration. researchgate.net

Oxidation and Reduction Reactions: The susceptibility of the indole and naphthyl moieties to oxidation or reduction can be assessed. Computational models can predict the redox potentials and identify the most reactive sites for such transformations.

A hypothetical example is the prediction of the outcome of a Minisci reaction, which involves the addition of a radical to a heteroaromatic compound. acs.org Computational analysis could model the interaction of this compound with a radical species in the presence of a chiral phosphoric acid catalyst, predicting both the regioselectivity and the enantioselectivity of the C-H functionalization. acs.org Such predictive power is invaluable for designing efficient and selective synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. biointerfaceresearch.com These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., binding affinity, IC₅₀) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model relating the descriptors to the activity. biointerfaceresearch.comnih.gov The model's robustness and predictive power are assessed through internal and external validation techniques. tandfonline.com

While a specific QSAR model for this compound is not available, extensive QSAR studies have been performed on structurally related cannabimimetic indoles, such as the JWH series of compounds. nih.govresearchgate.net These studies provide valuable insights into the structural requirements for binding to cannabinoid receptors (CB1 and CB2).

For example, studies on 1-alkyl-3-(1-naphthoyl)indoles have shown that:

The presence of a 2-methyl group can decrease affinity for the CB1 receptor. nih.gov

The nature and position of substituents on the naphthoyl ring significantly affect receptor affinity and selectivity. nih.gov

Aromatic stacking interactions are crucial for binding to the CB1 receptor. nih.govnih.gov

A QSAR study on indeno[1,2-b]indoles identified key molecular fragments that increase or decrease inhibitory activity against the protein kinase CK2. nih.gov Another analysis of various organic compounds found that naphthalene fragments were generally detrimental to a specific antibacterial activity, whereas indole fragments were indicative of highly active compounds. nih.gov

Based on the findings from related compounds, a hypothetical QSAR model for a series of 2-(1-naphthyl)indoles could be constructed. The table below illustrates the type of data that would be used in such a study.

| Compound | Substitution (R1) | CB1 Ki (nM) | CB2 Ki (nM) | LogP (Calculated) |

| 1-H-2-(1-naphthyl)indole | H | Data | Data | Data |

| This compound | CH₃ | Data | Data | Data |

| 1-Ethyl-2-(1-naphthyl)indole | C₂H₅ | Data | Data | Data |

| 1-Propyl-2-(1-naphthyl)indole | C₃H₇ | Data | Data | Data |

| 1-Pentyl-2-(1-naphthyl)indole | C₅H₁₁ | Data | Data | Data |

This table is illustrative. "Data" indicates where experimental or calculated values would be placed.

By analyzing such a dataset, a QSAR model could quantify the contribution of the N-alkyl substituent and other structural features to the binding affinity at cannabinoid receptors or other targets. This would allow for the rational design of new analogues with improved potency and selectivity.

Biological Activity Studies Non Human and in Vitro Focus

Antimicrobial Activity Investigations

The indole (B1671886) nucleus is a key pharmacophore in the development of new antimicrobial agents. Research into various indole derivatives has revealed promising activity against a range of bacterial and fungal pathogens.

Furthermore, the synthesis of 2-amidobenzoic acids from 2-arylindoles has yielded compounds with significant antibacterial activity. researchgate.net Specifically, compounds 8ga, 8gc, and 8gd from this class showed promising MIC values of 4–8 μg/mL against all tested bacterial strains. researchgate.net Indole hybridized with other heterocyclic rings, such as thiazolidinone, has also resulted in compounds with potent, broad-spectrum antibacterial activity. nih.gov For example, an indole-appended thiazolidinone derivative displayed a MIC of 0.98 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Below is a table summarizing the in vitro antibacterial activity of selected indole derivatives:

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp. (Gram-negative); Bacillus sp. (Gram-positive) | Better activity against Gram-negative bacteria. | researchgate.net |

| 3-Alkylidene-2-indolones | Staphylococcus aureus (including MRSA) | MIC values as low as 0.5 μg/mL. | mdpi.com |

| 2-Amidobenzoic acids (from 2-arylindoles) | Various bacterial strains | MIC values of 4–8 μg/mL for promising compounds. | researchgate.net |

| Indole-appended thiazolidinones | S. aureus, P. aeruginosa, E. coli | Potent broad-spectrum activity with MIC of 0.98 µg/mL. | nih.gov |

The antifungal potential of indole derivatives has also been a subject of investigation. Studies on 3-alkylidene-2-indolone derivatives revealed that some of these compounds possess significant antifungal activity. mdpi.com Similarly, 2-amidobenzoic acids derived from 2-arylindoles have shown pronounced antifungal effects against Aspergillus niger and Candida albicans, with MIC values ranging from 8–16 μg/mL for the most active compounds. researchgate.net

Conjugates of indole with 1,2,4-triazole (B32235) have emerged as a particularly potent class of antifungal agents. nih.gov These hybrid molecules demonstrated significant activity against Candida tropicalis, with MIC values as low as 2 µg/mL for many of the tested compounds. nih.gov One of the most active congeners, compound 6f, also exhibited an MIC of 2 µg/mL against Candida albicans. nih.gov This highlights the potential of molecular hybridization in designing novel and effective antifungal agents based on the indole scaffold.

The following table summarizes the in vitro antifungal activity of selected indole derivatives:

| Compound Class | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 3-Alkylidene-2-indolones | Various fungal strains | Significant antifungal activity observed. | mdpi.com |

| 2-Amidobenzoic acids (from 2-arylindoles) | Aspergillus niger, Candida albicans | MIC values of 8–16 μg/mL for active compounds. | researchgate.net |

| Indole-1,2,4-triazole conjugates | Candida tropicalis, Candida albicans | Potent activity with MIC values as low as 2 µg/mL. | nih.gov |

Anticancer Activity Studies in Cell Lines

The indole framework is a cornerstone in the development of novel anticancer agents, with numerous derivatives showing significant cytotoxicity against various tumor cell lines. These compounds often exert their effects through the modulation of key cellular pathways involved in cancer progression.

Arylthioindoles (ATIs) are a class of indole derivatives that have demonstrated potent inhibition of cancer cell growth. nih.govnih.gov Specifically, ATIs with a 3-(3,4,5-trimethoxyphenyl)thio moiety at the 2-position of the indole ring were found to inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. nih.gov Further modifications at the C-2 position of the arylthioindole scaffold have led to compounds with exceptional potency. For example, compound 18 from this series exhibited an IC₅₀ value of 1.0 nM in MCF-7 cells and was uniformly active across a panel of cancer cells. acs.org

Other 2-arylindole derivatives have also shown significant antiproliferative activity. mdpi.com The introduction of a trifluoroacetyl group at the 3-position of certain 7-acetamido-2-aryl-5-bromoindoles resulted in compounds with cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cells. mdpi.com Additionally, indole-sulfonamide derivatives, particularly those with a bisindole structure, have displayed anticancer activity against the MOLT-3 cell line. acs.org

The table below presents data on the inhibition of cell growth by various indole derivatives:

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Arylthioindoles (ATIs) | MCF-7 (breast cancer) | Nanomolar inhibition of cell growth. | nih.gov |

| C-2 modified ATIs | MCF-7 and other cancer cell lines | Compound 18 showed IC₅₀ of 1.0 nM in MCF-7 cells. | acs.org |

| 3-Trifluoroacetyl-2-arylindoles | A549 (lung cancer), HeLa (cervical cancer) | Cytotoxic effects observed against tested cell lines. | mdpi.com |

| Indole-sulfonamides (bisindoles) | MOLT-3 | Anticancer activity demonstrated. | acs.org |

The anticancer effects of indole derivatives are often mediated by their interaction with specific molecular targets.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.gov Certain 2-methyl indole hydrazone derivatives have been shown to be more potent aromatase inhibitors than melatonin. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the aromatase enzyme. nih.govnih.gov For instance, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28g) was identified as a highly potent and selective aromatase inhibitor with an IC₅₀ value of 0.025 µM. researchgate.net

Mcl-1/Bcl-2 Inhibition: The anti-apoptotic proteins Mcl-1 and Bcl-2 are attractive targets for cancer therapy. researchgate.netnih.gov A series of 1-phenyl-1H-indole derivatives have been designed as dual inhibitors of Mcl-1 and Bcl-2, with some compounds showing potent inhibitory activities without binding to the related protein Bcl-XL. nih.gov These compounds were found to induce apoptosis in cancer cells. mdpi.com

Tubulin Polymerization Inhibition: Tubulin is a crucial component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. nih.govrsc.org Arylthioindoles have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Similarly, certain 2-phenylindole (B188600) derivatives inhibit tubulin polymerization with IC₅₀ values in the micromolar range and inhibit the growth of cancer cells at nanomolar concentrations. nih.gov The introduction of a trifluoroacetyl group into the 2-arylindole scaffold has also yielded compounds that inhibit tubulin polymerization. mdpi.com

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription, making them important targets for anticancer drugs. nih.gov Some synthetic pyrazolo[1,5-a]indole derivatives have been found to be strong inhibitors of topoisomerase II, with one derivative also inhibiting topoisomerase I. nih.gov These compounds demonstrated catalytic inhibition rather than acting as topoisomerase poisons. nih.gov

Molecular docking studies have been instrumental in understanding the interactions between indole derivatives and their biological targets at the molecular level.

Aromatase: Docking studies of 2-methyl indole hydrazones with the human placental aromatase cytochrome P450 have revealed key interactions within the enzyme's active site. nih.govnih.gov These studies have helped to explain the observed structure-activity relationships and guide the design of more potent inhibitors.

Mcl-1/Bcl-2: Molecular docking of 1-phenyl-1H-indole derivatives into the binding sites of Mcl-1 and Bcl-2 has provided insights into the dual inhibitory mechanism of these compounds. nih.gov These computational models highlight the specific amino acid residues involved in the binding and stabilization of the inhibitor-protein complex.

Tubulin: The binding mode of arylthioindoles at the colchicine binding site of tubulin has been extensively studied using molecular modeling. nih.govnih.gov These studies have helped to create a pharmacophore model for this class of compounds, which is valuable for the design of new tubulin inhibitors. nih.gov Docking simulations of 3-trifluoroacetyl-2-arylindoles have also been used to rationalize their tubulin polymerization inhibitory activity. mdpi.com

Receptor Binding and Modulation Studies (Non-Human)

The interaction of 1-methyl-2-(1-naphthyl)indole and its analogs with various receptor systems has been a subject of scientific investigation, revealing a range of biological activities. These studies, primarily conducted in non-human and in vitro settings, have elucidated the compound's binding affinities and modulatory effects on several key receptors.

Research into the structure-activity relationships of aminoalkylindoles has provided insights into their binding at cannabinoid receptors CB1 and CB2. Studies on analogs of this compound have demonstrated that modifications to the indole scaffold can significantly influence binding affinity and selectivity.

For instance, in a series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, compounds without a methyl group at the C-2 position of the indole ring exhibited significant CB1 receptor affinity, with K_i values in the range of 17–23 nM. researchgate.net However, the introduction of a methyl group at the C-2 position, as in the case of 2-methyl-1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, resulted in a significant loss of affinity for the CB1 receptor. researchgate.net This is in contrast to the corresponding 3-(1-naphthoyl)indoles, where the 2-methyl substitution is well-tolerated. researchgate.net

Furthermore, studies on related 1-alkyl-3-(1-naphthoyl)indoles have shown that the nature of the substituent at the indole nitrogen and modifications on the naphthyl ring are critical for CB2 receptor selectivity. For example, JWH-015, which is 1-propyl-2-methyl-3-(1-naphthoyl)indole, displays a notable selectivity for the CB2 receptor over the CB1 receptor. asm.orgunipi.it The presence of the C2-methyl group in JWH-015 was found to reduce affinity for CB1 receptors, thereby improving the CB2/CB1 selectivity ratio. unipi.it

Interactive Table: Cannabinoid Receptor Binding Affinities of Related Indole Derivatives

| Compound | CB1 K_i (nM) | CB2 K_i (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| 1-pentyl-3-(1-naphthyl)methane | 17-23 | Not Reported | Not Reported |

| 2-methyl-1-pentyl-3-(1-naphthyl)methane | Low Affinity | Not Reported | Not Reported |

Derivatives of 2-(1-naphthyl)indole have been identified as modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.

A notable compound in this class is (R)-2-[N-(1-(1-naphthyl)ethyl)aminomethyl]indole, also known as Calindol. nih.govnih.gov This compound has been shown to be a potent calcimimetic, meaning it acts as a positive allosteric modulator of the CaSR. nih.govnih.gov In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the rat or human CaSR demonstrated that in the presence of 2 mM Ca²⁺, Calindol stimulated the accumulation of [³H]inositol phosphates. nih.gov The EC₅₀ values were determined to be 1.0 ± 0.1 µM for the rat CaSR and 0.31 ± 0.05 µM for the human CaSR, indicating a stereoselective and specific interaction with the receptor. nih.govnih.gov The calcimimetic activity of these novel compounds was confirmed to be due to a specific interaction with the CaSR. nih.gov

Interactive Table: CaSR Modulatory Activity of Calindol

| Compound | Receptor | Assay | EC₅₀ (µM) |

|---|---|---|---|

| Calindol ((R)-5a) | Rat CaSR | [³H]inositol phosphates accumulation | 1.0 ± 0.1 |

While direct studies on this compound as a leukotriene B4 (LTB4) receptor antagonist are not prominent in the reviewed literature, research on structurally related naphthyl compounds has demonstrated significant antagonist activity at this receptor.

A study focused on the structure-activity relationships of new LTB4 receptor antagonists explored two series of compounds, one of which was based on a naphthalene (B1677914) scaffold. nih.govmdpi.com The most active compound from the naphthyl series was identified as 4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid. nih.govmdpi.com This compound exhibited a high binding affinity in a receptor binding assay using intact human neutrophils, with an IC₅₀ value of 4.7 nM. nih.govmdpi.com These findings underscore that a naphthyl core, in conjunction with other specific structural features like an acid group and a lipophilic side chain, is crucial for high-affinity binding to LTB4 receptors. nih.govmdpi.com

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, has been identified as a target for indole-based ligands. Specifically, derivatives of 2-phenylindol-3-ylglyoxylamides (PIGAs) have been extensively studied for their interaction with TSPO.

In these studies, the substitution at the 2-position of the indole ring with different aryl moieties was investigated. It was found that 2-naphthyl derivatives exhibited the highest affinity for TSPO. nih.govresearchgate.net This suggests a crucial role for the interaction between the naphthyl group and the L1 pocket of the TSPO binding site. nih.gov The high affinity of these 2-naphthylindole derivatives for TSPO has led to their exploration as potential diagnostic tools and therapeutic agents for conditions where TSPO is upregulated, such as neuroinflammation. nih.gov All the 1-methyl derivatives of a related series of N-(indol-3-ylglyoxylyl)amino acids were found to be inactive, suggesting that the NH of the indole nucleus is important for binding. researchgate.net

The direct role of this compound in the inhibition of HIV-1 fusion has not been specifically detailed in the available research. However, studies on related indole and naphthyl-containing compounds have explored their anti-HIV-1 activities through various mechanisms.

One study on the development of inhibitors of HIV-1 Tat-mediated viral transcription initially identified a hit compound containing a 1-naphthyl moiety. asm.org Interestingly, when the naphthyl group was replaced with an indole group, the inhibitory effect on Tat and HIV-1 infection increased. asm.org A subsequent structure-activity relationship study revealed that derivatives with naphthyl substituents had a significantly lower inhibitory effect on Tat-mediated transcription compared to the indole-containing derivatives. asm.org

In a different study focused on small molecules mimicking a dipeptide interaction site on the HIV-1 capsid protein, a derivative where the indolyl group was replaced by a 1-naphthyl group showed weak anti-HIV activity. tandfonline.com This indicates that for this particular mechanism, the indole scaffold is preferred over the naphthalene ring system. tandfonline.com

Enzymatic Inhibition Assays (Non-Human)

In vitro enzymatic assays have revealed that indole derivatives, including those with naphthyl substitutions, can inhibit the activity of various enzymes.

One study investigated a series of indole-derived molecules as inhibitors of human DNA polymerases. nih.gov An analog, (E)-2-((1-(1-naphthoyl)-5-chloro-1H-indol-3-yl)-methylene)hydrazine-1-carboximidamide hydrochloride (IAG-10), was identified as a potent inhibitor of human DNA polymerase κ (hpol κ) with an IC₅₀ of 7.2 μM. nih.gov The study also noted that introducing a methyl group at the 2-position of the indole ring, as seen in compound IAG-1, led to a reduction in potency against hpol κ (IC₅₀ = 84.6 μM). nih.gov This suggests that for this particular enzymatic inhibition, a methyl group at the C2 position is detrimental to the activity.

Another line of research has explored indole derivatives as inhibitors of nitric oxide (NO) production. A study on pyrano[3,2-e]indoles and their intermediates found that certain indol-5-yl but-2-ynoates were potent inhibitors of NO production in murine monocytic macrophages. Specifically, 1-methyl-1H-indol-5-yl but-2-ynoate (B8739756) (5b) showed an IC₅₀ of 2.3 μM.

Interactive Table: Enzymatic Inhibition by Related Indole Derivatives

| Compound | Enzyme/Process | Cell Line/System | IC₅₀ (µM) |

|---|---|---|---|

| IAG-10 | hpol κ | In vitro assay | 7.2 |

| IAG-1 | hpol κ | In vitro assay | 84.6 |

Inhibition of Indole Prenyltransferases

There is no published research to indicate that this compound has been screened for or exhibits inhibitory activity against indole prenyltransferases. These enzymes are known to catalyze the attachment of prenyl groups to indole rings, a key step in the biosynthesis of many natural products. While the study of prenyltransferase inhibitors is an active area of research, this specific compound has not been a subject of these investigations.

Aromatase Enzyme Inhibition

No scientific data currently exists to support or refute the ability of this compound to inhibit the aromatase enzyme. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibitors are used in the treatment of hormone-dependent cancers. Although various indole derivatives have been explored for aromatase inhibition, studies on this compound for this activity have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of N-Methyl Substitution on Reactivity and Biological Activity

The substitution at the nitrogen atom of the indole (B1671886) ring is a critical determinant of the biological activity of many indole derivatives. nih.gov The N-methyl group in 1-Methyl-2-(1-naphthyl)indole can significantly influence its reactivity and interaction with target receptors.

Key Research Findings:

Reactivity: The N-methyl group is an electron-donating group, which can increase the electron density of the indole ring system. This can affect the susceptibility of the ring to electrophilic substitution and other chemical reactions. Studies on related indole compounds have shown that N-alkylation can influence the metabolic stability of the molecule. acs.org

Biological Activity: In the context of cannabinoid receptor ligands, a class of compounds to which many indole derivatives belong, the N-alkyl substituent plays a pivotal role in determining receptor affinity and selectivity. For instance, in a series of 1-alkyl-3-(1-naphthoyl)indoles, it was found that CB1 receptor affinity is optimal with a 1-pentyl nitrogen substituent and decreases with shorter N-alkyl chains like methyl. nih.gov This suggests that the size and lipophilicity of the N-substituent are crucial for effective binding within the receptor's active site. While this data is for 3-naphthoylindoles, it provides valuable insight into the potential role of the N-methyl group in this compound.

Privileged Scaffold: The indole motif itself is considered a "privileged" heterocyclic structure in many biologically active compounds. acs.org N-methylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of such scaffolds. acs.org For example, N-substituted indole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov

Table 1: Impact of N-Alkylation on CB1 Receptor Affinity in a Series of 3-(1-Naphthoyl)indoles

| N-Alkyl Substituent | CB1 Receptor Affinity (Ki, nM) |

| Methyl | Decreased affinity |

| Propyl | Moderate affinity |

| Pentyl | Optimal affinity |

| > Hexyl | Decreased affinity |

Data extrapolated from trends observed in related 1-alkyl-3-(1-naphthoyl)indoles. nih.gov